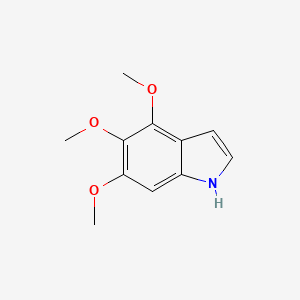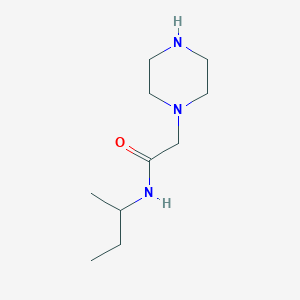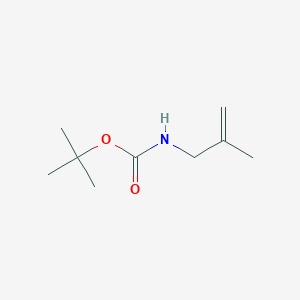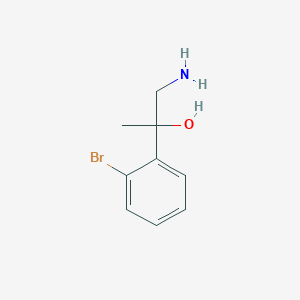
2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine, also known as 2-BTP, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is known to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Material Science
- Studies like that by Stagni et al. (2008) explore the synthesis of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, which include derivatives of pyridine, demonstrating their relevance in tuning electronic properties and potential use in organic light-emitting devices. This research highlights the importance of pyridine derivatives in the development of materials with specific electronic and photophysical characteristics (Stagni et al., 2008).
Medicinal Chemistry and Drug Development
- The synthesis of polyheterocyclic ring systems derived from pyrazolo[3,4-b]pyridine, as investigated by Abdel‐Latif et al. (2019), is a significant example of the use of pyridine derivatives in medicinal chemistry. These compounds have been characterized for their potential antibacterial properties, indicating their importance in the development of new pharmaceuticals (Abdel‐Latif et al., 2019).
Catalysis Research
- Research into the generation of Brønsted and Lewis acid sites on surfaces, as discussed by Connell and Dumesic (1987), involves the use of pyridine adsorption on silica doped with various cations. This study exemplifies the role of pyridine derivatives in catalysis and surface chemistry, where their interaction with different materials can modify surface properties (Connell & Dumesic, 1987).
Organometallic Chemistry
- The work of Omondi et al. (2018) on (pyrazolyl)pyridine ruthenium(III) complexes demonstrates the relevance of pyridine derivatives in the synthesis of metal complexes. These complexes have been studied for their reactivity and potential applications in biological studies, showcasing the integration of pyridine derivatives in organometallic chemistry (Omondi et al., 2018).
Environmental and Analytical Chemistry
- The use of pyridine derivatives in environmental and analytical chemistry is evident in the work of Vural and Kara (2017), who performed spectroscopic and density functional theory studies on 5-Bromo-2-(trifluoromethyl)pyridine. Their research into the antimicrobial activities and interaction with DNA of these compounds highlights their potential applications in environmental monitoring and analysis (Vural & Kara, 2017).
Safety and Hazards
2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Similar compounds such as 2-bromo-3-methoxypyridine are used in the preparation of triazolopyrimidine derivatives and analogs as axl receptor tyrosine kinase function inhibitors .
Mode of Action
Biochemical Pathways
It’s known that the latent alcohol functionality of this bifunctional building block can be generated using aqueous acid .
Result of Action
As a reagent in organic synthesis, it contributes to the formation of desired products.
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . Understanding these temporal effects is essential for optimizing experimental protocols and ensuring reproducibility.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways or gene expression patterns. At high doses, it can cause toxic or adverse effects, including cellular damage and metabolic disturbances . Identifying the optimal dosage is crucial for maximizing therapeutic benefits while minimizing toxicity.
properties
IUPAC Name |
2-bromo-3-(oxan-2-yloxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-10-8(4-3-6-12-10)14-9-5-1-2-7-13-9/h3-4,6,9H,1-2,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVQJPQYTUJVQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=C(N=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536700 |
Source


|
| Record name | 2-Bromo-3-[(oxan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93560-60-2 |
Source


|
| Record name | 2-Bromo-3-[(oxan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid](/img/structure/B1281896.png)




![3-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B1281909.png)